molecular formula C20H19ClN2O3 B11638512 Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11638512
M. Wt: 370.8 g/mol
InChI Key: QNWYDISFCHJSBQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 6-chloro-4-[(3-aminophenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 6-chloro-4-[(3-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Uniqueness

Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-methoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-4-26-20(24)17-11-22-18-12(2)8-13(21)9-16(18)19(17)23-14-6-5-7-15(10-14)25-3/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

QNWYDISFCHJSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)OC)Cl)C

Origin of Product

United States

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